Sigma-1 vs. Dopamine D2 Receptor Selectivity: (S)-Dihydrohaloperidol vs. Haloperidol
Reduced haloperidol (racemic dihydrohaloperidol) discriminates between sigma-1 (S1R) and dopamine D2 (D2R) receptors by >350‑fold, whereas haloperidol displays essentially no selectivity. In radioligand binding assays using cloned human receptors, haloperidol bound S1R with Ki = 1.7 nM and D2R with Ki = 2.8 nM (ratio ≈1.6), while reduced haloperidol retained S1R affinity (Ki = 1.5 nM) but lost D2R affinity by >350‑fold [1][2]. An earlier study in rat tissue similarly reported haloperidol Ki = 2.8 nM at both sigma and D2 sites, while reduced haloperidol bound D2 with Ki = 239 nM, an 85‑fold reduction [3].
| Evidence Dimension | Sigma-1 vs. Dopamine D2 receptor binding selectivity ratio |
|---|---|
| Target Compound Data | S1R Ki = 1.5 nM; D2R Ki > 350‑fold lower than S1R (human cloned receptors) [2]; D2R Ki = 239 nM (rat striatum) [3] |
| Comparator Or Baseline | Haloperidol: S1R Ki = 1.7 nM; D2R Ki = 2.8 nM (ratio ≈1.6) [2]; S1R Ki = 2.8 nM, D2R Ki = 2.8 nM (ratio = 1.0) [3] |
| Quantified Difference | >350‑fold (human) to 85‑fold (rat) selectivity shift in favor of S1R over D2R for reduced haloperidol vs. haloperidol |
| Conditions | Radioligand competition binding: [³H]methylspiperone for D2R (human cloned D2L/HEK293, rat striatum); [³H](+)-pentazocine for S1R (human cloned S1R); Ki calculated by Cheng-Prusoff equation |
Why This Matters
A researcher requiring a high‑affinity sigma‑1 ligand with minimized dopaminergic off‑target activity will select (S)-dihydrohaloperidol over haloperidol, as the metabolite effectively decouples sigma‑1 binding from D2 antagonism, avoiding classical antipsychotic‑associated motor side effects.
- [1] Dalwadi DA, Kim S, Amdani SM, Chen Z, Huang RQ, Schetz JA. Activation of the sigma-1 receptor by haloperidol metabolites facilitates brain-derived neurotrophic factor secretion from human astroglia. Neurochem Int. 2017;105:42-53. doi:10.1016/j.neuint.2017.02.006 View Source
- [2] Dalwadi DA, Kim S, Amdani SM, Chen Z, Huang RQ, Schetz JA. Activation of the sigma-1 receptor by haloperidol metabolites facilitates brain-derived neurotrophic factor secretion from human astroglia. Neurochem Int. 2017;105:42-53. doi:10.1016/j.neuint.2017.02.006 View Source
- [3] Bowen WD, Moses EL, Tolentino PJ, Walker JM. Metabolites of haloperidol display preferential activity at σ receptors compared to dopamine D-2 receptors. Eur J Pharmacol. 1990;177(3):111-118. doi:10.1016/0014-2999(90)90260-D View Source
